molecular formula O3SeSr B1171909 Remazol Brilliant Blue RD CAS No. 12225-52-4

Remazol Brilliant Blue RD

Cat. No.: B1171909
CAS No.: 12225-52-4
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Description

Historical Trajectories and Current Research Significance of Anthraquinone (B42736) Reactive Dyes

The history of dyes is a long one, with the use of natural colorants dating back to prehistoric times. colorfuldyes.com Anthraquinone dyes, a major class of colorants, have both natural and synthetic origins. wikipedia.org One of the first natural dyes to be synthesized industrially was alizarin, an anthraquinone derivative, in 1869. wikipedia.orgbritannica.com This marked a significant shift towards synthetic dyes, which offered better availability and consistency compared to their natural counterparts. britannica.com The development of anthraquinone dyes continued, and by 1870, they were a major category of VAT dyes. colorfuldyes.com These dyes are known for their excellent light fastness. wikipedia.org

Reactive dyes, which form a covalent bond with the substrate, were introduced later, providing bright and highly stable colors, particularly on cellulosic fibers like cotton. britannica.combritannica.com Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, was patented in 1949 and stands as one of the earliest and most important anthraquinone-based reactive dyes. wikipedia.orgbritannica.com The Remazol series of dyes is characterized by the presence of a sulfatoethylsulfone group, which enhances water solubility. nih.gov

The current research significance of anthraquinone reactive dyes, including RBBR, extends far beyond the textile industry. Their stable and complex aromatic structures make them resistant to degradation, posing environmental challenges. jabonline.inikm.org.myfrontiersin.org Consequently, a substantial body of research is dedicated to their bioremediation, utilizing fungi and bacteria to decolorize and degrade these dyes. frontiersin.orgscielo.brnih.govmdpi.com Furthermore, their ability to mimic biological molecules has opened up significant applications in biotechnology and biochemical research. nih.govscispace.comresearchgate.net There is also a growing interest in developing sustainable, bio-based production methods for anthraquinone dyes to reduce the environmental impact of their chemical synthesis. anr.fr

Distinctive Attributes of Remazol Brilliant Blue RD within Contemporary Chemical and Biological Research Paradigms

This compound (RBBR), a blue anthracene (B1667546) stain, possesses a unique set of properties that make it a valuable tool in modern chemical and biological research. scbt.comscbt.com Its structure, featuring an anthraquinone core, allows it to interact specifically with a range of biological molecules, particularly enzymes that bind nucleotides. nih.govscispace.comresearchgate.net

Enzyme Interaction and Inhibition: RBBR is widely recognized for its ability to interact with the nucleotide-binding sites of various enzymes, often acting as an inhibitor. This property has been exploited to study enzyme kinetics and structure. For instance, studies have shown that RBBR inhibits enzymes like Lactate (B86563) Dehydrogenase (LDH) and (Na+ + K+)-ATPase by mimicking the binding of cofactors such as ATP. nih.govscispace.com This interaction is a key reason for its use as a ligand in affinity chromatography.

Table 1: Interaction of Remazol Brilliant Blue R with Various Enzymes

Enzyme Organism/Source Research Finding Reference(s)
Lactate Dehydrogenase (LDH) Bovine Skeletal Muscle Inhibited by RBBR, which interacts with the nucleotide-binding site. nih.govscispace.com
(Na+ + K+)-ATPase Heart Sarcolemma Activity was inhibited by RBBR, which resembles the ATP molecule in shape and size. nih.govscispace.com
Peroxidase Pleurotus ostreatus A peroxidase capable of decolorizing RBBR was purified; the enzyme showed an apparent Km value of 10.99 µM for RBBR. nih.govasm.org
Laccase Lentinus crinitus Enzymatic extracts demonstrated significant decolorization of RBBR, with up to 76% removal within 24 hours. scielo.br

Dye-Ligand Affinity Chromatography: The specific affinity of RBBR for nucleotide-binding proteins makes it an ideal ligand for the purification of these proteins via affinity chromatography. researchgate.net The dye is immobilized on a solid support, such as bead cellulose (B213188), creating a column matrix that selectively binds target proteins from a complex mixture. nih.govcas.cz The bound protein can then be eluted specifically, often by using a solution containing the enzyme's natural substrate or cofactor, like ATP. cas.cz This technique has been successfully used to purify enzymes such as glycerol (B35011) kinase and lactate dehydrogenase. nih.govcas.cz

Substrate in Bioremediation and Enzymatic Studies: Due to its recalcitrant nature, RBBR serves as a model compound for studying the efficacy of various bioremediation techniques. ikm.org.mywikipedia.org Many studies focus on its decolorization by white-rot fungi, which produce extracellular enzymes like laccases and peroxidases capable of breaking down the dye's complex structure. nih.govasm.orgscialert.net Furthermore, RBBR is used as a chromogenic substrate. For example, Hide-Remazol Brilliant Blue R, a conjugate of hide powder and the dye, is used to assay for protease activity. sigmaaldrich.com Similarly, RBBR-labeled xylan (B1165943) is used to detect and quantify xylanase activity. biosynth.com

Table 2: Application of Remazol Brilliant Blue R in Research

Application Area Specific Use Key Findings Reference(s)
Biochemistry Enzyme Inhibition Studies Acts as a competitive inhibitor for nucleotide-binding enzymes. nih.govscispace.com
Protein Purification Dye-Ligand Affinity Chromatography Used to purify enzymes like glycerol kinase and lactate dehydrogenase with high specificity. nih.govcas.cz
Environmental Science Bioremediation Model Compound Used to screen for microorganisms and enzymes capable of degrading persistent pollutants. scielo.brnih.govmdpi.com
Enzymology Chromogenic Substrate Used in assays for enzymes like protease and xylanase. sigmaaldrich.combiosynth.com

| Analytical Chemistry | Advanced Oxidation Processes | Serves as a target molecule to test the efficiency of catalytic degradation systems. | researchgate.netmdpi.comiwaponline.com |

Identification of Critical Knowledge Gaps and Emerging Research Avenues for this compound

Despite extensive research, several knowledge gaps and promising new research directions concerning this compound remain. A primary area of ongoing investigation is the complete mineralization of the dye. While many studies report successful decolorization, this does not always equate to a complete breakdown of the molecule into non-toxic compounds. ulb.ac.be Research has shown that degradation can produce intermediate byproducts, which may themselves be pollutants. ulb.ac.be Therefore, a critical need exists to elucidate the full degradation pathways and identify the resulting metabolites to ensure a truly effective and environmentally safe remediation process.

Another emerging avenue is the expansion of its application in biotechnology. The proven ability of RBBR to act as a specific ligand for certain proteins suggests that it could be used to discover and isolate new enzymes with similar binding domains. High-throughput screening of protein libraries using RBBR-based affinity matrices could uncover novel biocatalysts.

Furthermore, the development of "green" synthesis routes for anthraquinone dyes is a significant area of future research. anr.frbohrium.com Leveraging synthetic biology and metabolic engineering to produce these dyes in microbial systems could offer a sustainable alternative to conventional chemical synthesis, reducing reliance on harsh chemicals and minimizing environmental pollution. anr.fr

Finally, there is potential for the development of new analytical tools and sensors based on RBBR. Its interaction with specific enzymes and its distinct spectral properties could be harnessed to create novel biosensors for detecting particular proteins or enzymatic activities in complex biological samples. The investigation into its degradation by advanced oxidation processes also opens doors for creating more efficient water treatment technologies. mdpi.comiwaponline.com

Properties

CAS No.

12225-52-4

Molecular Formula

O3SeSr

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Remazol Brilliant Blue Rd

Established Synthetic Routes for Remazol Brilliant Blue RD and its Research-Relevant Analogs

The industrial synthesis of this compound is a well-established process. The primary route involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromamic acid, with an aromatic amine.

A significant advancement in this process is the direct synthesis using 3-(sulfatoethylsulfonyl)-aniline in the presence of a copper catalyst and a phosphate (B84403) buffer system. This method is noted for its efficiency and good yield. The reaction is typically conducted at an elevated temperature (70-90 °C) and a controlled pH below 7 to optimize the reaction rate and product purity.

Table 1: Key Parameters for the Synthesis of this compound

Reactant AReactant BCatalystBuffer SystemOptimal pHOptimal TemperatureReference
Bromamic acid3-(sulfatoethylsulfonyl)-anilineElemental Copper (powder)Phosphate (NaH₂PO₄/Na₂HPO₄)< 7.070-90 °C mdpi.comnih.gov

In research contexts, two principal analogs of RBBR are frequently prepared from the parent dye: the vinyl sulfone form (RB 19-VS) and the hydrolyzed form (RB 19-OH). The vinyl sulfone derivative is the more reactive form of the dye, capable of forming covalent bonds with nucleophilic groups such as the hydroxyls in cellulose (B213188) or amino groups in proteins.

Preparation of RB 19-Vinyl Sulfone (RB 19-VS): This highly reactive analog is typically prepared by treating a solution of RBBR at an alkaline pH of 11 at room temperature for approximately one hour. The pH is then neutralized to 7. The alkaline conditions facilitate the elimination of the sulfate (B86663) group, yielding the vinyl sulfone moiety (-SO₂CH=CH₂). researchgate.net

Preparation of RB 19-Hydroxide (RB 19-OH): The hydrolyzed, less reactive form is generated by heating an alkaline solution (pH 11) of RBBR to a gentle reflux for several hours. researchgate.net This process results in the addition of a hydroxyl group to the ethylsulfonyl chain, forming (-SO₂CH₂CH₂OH).

Novel Chemical Modifications and Functionalization Strategies for this compound

The reactivity of the vinyl sulfone group is the primary target for the chemical modification and functionalization of RBBR. This reactivity allows the dye to be covalently conjugated to a wide range of molecules and materials, effectively using the dye as a chromophoric label.

A prevalent functionalization strategy involves linking RBBR to polymers to create chromogenic substrates for enzyme assays. The principle lies in the covalent attachment of the dye to a polysaccharide backbone. When an enzyme specifically cleaves the polysaccharide, soluble, colored dye-fragments are released, which can be quantified spectrophotometrically. This approach has been successfully used to create substrates for detecting various enzymatic activities.

Another novel strategy involves the copolymerization of the dye. For instance, a copolymer of diaminonaphthalene and Remazol Brilliant Blue R has been synthesized to cap zinc oxide nanoparticles, creating a nanocomposite with specific electrochemical properties for sensor development. researchgate.net

Table 2: Examples of Functionalized this compound Derivatives

Derivative NameFunctionalization PartnerLinkage TypePrimary ApplicationReference
Remazol Brilliant Blue R D-xylanD-XylanCovalentChromogenic substrate for xylanase biosynth.com
Amylose AzureAmyloseCovalentChromogenic substrate for amylase medchemexpress.com
Hide Powder AzureHide Powder (Collagen)CovalentChromogenic substrate for protease sigmaaldrich.com
RBB-ChitinColloidal Chitin (B13524)CovalentSubstrate for chitinase (B1577495) selection/assay science.gov

Targeted Derivatization for Enhanced Performance in Specific Research Applications (e.g., Immobilization, Sensor Integration)

The targeted derivatization of RBBR is primarily aimed at immobilizing the dye onto a solid support or integrating it into a sensor system where it acts as a signaling component.

Immobilization: Immobilization via covalent bonding is a key strategy for creating robust analytical tools. The derivatization of RBBR with polysaccharides like xylan (B1165943), amylose, and chitin are prime examples of this. biosynth.commedchemexpress.comscience.gov In these conjugates, the dye is immobilized onto an insoluble or high-molecular-weight substrate. This immobilization is critical for the function of the assay; the signal is generated only when enzymatic activity releases the dye from its immobilized state. This principle prevents interference from the unbound dye and allows for easy separation of the product from the substrate.

Sensor Integration: The strong absorbance and distinct color of RBBR make it an excellent candidate for chromofluorogenic sensors. The derivatization strategies mentioned above, which create enzyme substrates, are a form of biosensor where the dye acts as the optical reporter.

More advanced sensor applications are emerging. Research is underway on a biosensor that utilizes an oxidized copolymer of diaminonaphthalene and Remazol Brilliant Blue R, which is then integrated with zinc oxide nanoparticles and carbon nanotubes. researchgate.net This complex nanocomposite is designed for the electrochemical monitoring of biomolecules like adrenaline and paracetamol. In this configuration, the dye is part of a larger, functional architecture, contributing to the electronic properties of the sensor interface.

Furthermore, the core anthraquinone (B42736) structure of RBBR is related to scaffolds used in developing fluorescent chemosensors. pcbiochemres.comias.ac.in By modifying the anthraquinone core with specific receptor units, researchers have designed probes that exhibit changes in their fluorescence or color upon binding to specific analytes, such as anions. pcbiochemres.com While these examples often involve the synthesis of new anthraquinone derivatives rather than direct modification of RBBR, they highlight the potential of its fundamental structure in the design of advanced chemical sensors.

Elucidation of Molecular Interactions and Mechanistic Pathways of Remazol Brilliant Blue Rd

Interactions of Remazol Brilliant Blue RD with Macromolecular Biological Systems

RBBR is known to interact with various biological macromolecules, which can lead to alterations in their structure and function. These interactions are primarily non-covalent and are of significant interest in fields such as biochemistry and biotechnology.

This compound has been shown to interact with certain enzymes, leading to the inhibition of their catalytic activity. Studies on lactate (B86563) dehydrogenase (LDH) and (Na+ + K+)-ATPase have demonstrated that RBBR acts as an inhibitor for both enzymes. The inhibition is suggested to be of a competitive nature, where the dye molecule competes with the enzyme's natural substrate for binding to the active site. nih.govresearchgate.net This inhibitory effect is attributed to the structural resemblance of RBBR to nucleotide cofactors, allowing it to be recognized as a nucleotide-specific ligand. nih.govscience.gov

In the case of LDH, the interaction of RBBR with the nucleotide-binding site has been investigated through enzyme kinetics methods. nih.gov The dye's ability to mimic the adenine (B156593) moiety of the NADH molecule is a plausible explanation for its inhibitory action. nih.gov Similarly, its interaction with (Na+ + K+)-ATPase suggests a resemblance to the ATP molecule in shape and size, leading to inhibition of the enzyme's activity. nih.gov

Furthermore, a derivative of RBBR, Remazol Brilliant Blue R D-xylan, serves as a chromogenic substrate for the enzyme xylanase. The covalent linkage of the dye to the xylan (B1165943) polymer allows for the detection and quantification of xylanase activity. When the enzyme cleaves the xylan backbone, the dye is released, resulting in a measurable color change. This application highlights the direct interaction of the dye molecule with the enzyme's active site during the catalytic process.

The interactions of this compound with biological macromolecules are predominantly non-covalent, involving a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions.

Proteins: The binding of RBBR to proteins is a well-documented phenomenon, often utilized in techniques such as dye-ligand affinity chromatography and protein staining in electrophoresis. The interaction is primarily driven by electrostatic attraction between the negatively charged sulfonate groups of the dye and positively charged amino acid residues on the protein surface. wikipedia.org Additionally, hydrophobic interactions between the aromatic rings of the dye and nonpolar regions of the protein contribute to the stability of the dye-protein complex. This dual nature of interaction allows for both specific and non-specific binding to a variety of proteins.

Polysaccharides: The interaction of this compound with polysaccharides is of particular importance in the context of textile dyeing, where cellulose (B213188) is the primary substrate. Studies on the dyeing of cotton, a cellulose-based fabric, with RBBR in the presence of cationic modifiers have shown that electrostatic forces are the dominant mode of interaction. wikipedia.org The sulfonate and sulfate (B86663) groups of the dye molecule interact with cationic sites on the modified cellulose. wikipedia.org In unmodified polysaccharides, interactions can be mediated by hydrogen bonding and van der Waals forces. For instance, nonionic galactomannans have been shown to be effective in removing dyes from effluent, an interaction attributed to hydrogen bonding and hydrophobic interactions. wikipedia.org

Spectroscopic techniques are invaluable tools for elucidating the binding of this compound to macromolecules. Changes in the absorption and emission spectra of the dye upon binding can provide information about the nature of the interaction and the environment of the bound dye molecule.

UV-Vis Spectroscopy: The UV-visible absorption spectrum of RBBR is characterized by a major peak in the visible region, which is responsible for its brilliant blue color. aatbio.comnih.govresearchgate.net Upon interaction with macromolecules, shifts in the absorption maximum (λmax) can be observed. A blue shift (hypsochromic shift) or a red shift (bathochromic shift) can indicate changes in the electronic environment of the chromophore upon binding. For instance, the interaction of RBBR with cationic polymers has been studied using UV-Vis spectroscopy, revealing changes in the dye's absorption spectrum indicative of complex formation. wikipedia.org

Fluorescence Spectroscopy: While RBBR itself is not strongly fluorescent, changes in the fluorescence of proteins upon binding to the dye can be a sensitive probe of the interaction. Tryptophan residues in proteins are intrinsically fluorescent, and their fluorescence can be quenched upon the binding of a ligand like RBBR. researchgate.netresearchgate.netresearchgate.net This quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) if there is sufficient spectral overlap between the tryptophan emission and the dye's absorption. Such fluorescence quenching studies can be used to determine binding constants and to probe the proximity of the dye-binding site to tryptophan residues.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying the functional groups involved in intermolecular interactions. In the context of RBBR binding, FTIR can detect changes in the vibrational frequencies of the sulfonate groups of the dye and the amide groups of proteins or hydroxyl groups of polysaccharides. wikipedia.org For example, in the interaction of RBBR with modified cellulose, Attenuated Total Reflectance (ATR)-FTIR has been used to identify the electrostatic interactions between the sulfonate/sulfate anions of the dye and the cationic units of the polymer. wikipedia.org The characteristic vibrational bands of the sulfonate (SO3−) and sulfate (SO4−) groups of RBBR can be monitored for shifts or changes in intensity upon binding. wikipedia.org

Adsorption Mechanisms of this compound on Advanced Material Surfaces

The removal of this compound from aqueous solutions through adsorption onto various materials is a widely studied area, driven by the need for effective wastewater treatment methods. Understanding the mechanisms of adsorption is crucial for the development of efficient and cost-effective adsorbents.

The adsorption of RBBR onto a material's surface is governed by a combination of physical and chemical interactions, including electrostatic attraction, hydrogen bonding, and van der Waals forces. The surface chemistry of the adsorbent, such as the presence of functional groups and the surface charge, plays a critical role in the adsorption process. The pH of the solution is a key parameter, as it affects both the surface charge of the adsorbent and the ionization state of the dye molecule.

The thermodynamic feasibility of the adsorption process can be evaluated by determining the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A negative value of ΔG° indicates a spontaneous adsorption process. The sign of ΔH° reveals whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption.

Numerous studies have investigated the thermodynamics of RBBR adsorption on various materials, with the results often indicating a spontaneous and endothermic process.

Interactive Table: Thermodynamic Parameters for RBBR Adsorption

AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Temperature (K)Reference
Meranti Wood Activated Carbon-22.69-4.060.06Not Specified
Cellulose-based Activated CarbonNot SpecifiedExothermicSpontaneousNot Specified aatbio.commdpi.com
Yarrowia lipolytica biomassNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.govnih.gov

Note: The spontaneity and endothermic/exothermic nature are indicated when specific values are not provided in the source.

The kinetics of adsorption describe the rate at which the adsorbate is removed from the solution and accumulates on the adsorbent surface. Several kinetic models are commonly used to analyze experimental data and to understand the mechanism of adsorption.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites. The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. The intraparticle diffusion model is used to investigate whether the diffusion of the adsorbate within the pores of the adsorbent is the rate-limiting step.

In many studies on the adsorption of RBBR, the pseudo-second-order kinetic model has been found to provide the best fit to the experimental data, suggesting that chemisorption is the dominant mechanism.

Interactive Table: Kinetic Models for RBBR Adsorption

AdsorbentBest Fit Modelqe (exp) (mg/g)qe (cal) (mg/g)Reference
Meranti Wood Activated CarbonPseudo-First-Order86.39Not SpecifiedNot Specified
Yarrowia lipolytica biomassPseudo-Second-OrderNot SpecifiedNot SpecifiedNot Specified nih.govnih.gov

Note: "qe (exp)" is the experimentally determined adsorption capacity at equilibrium, and "qe (cal)" is the calculated value from the model. R² is the correlation coefficient.

Influence of Adsorbent Material Characteristics on Mechanistic Pathways

The removal of Remazol Brilliant Blue R (RBBR) from aqueous solutions via adsorption is critically dependent on the physicochemical characteristics of the adsorbent material employed. These characteristics dictate the dominant mechanistic pathways, influencing the efficiency and rate of dye uptake. Key adsorbent properties that govern the interaction mechanism include surface area, particle size, surface chemistry (functional groups), and the point of zero charge (pHpzc).

Surface Chemistry and pH: The surface chemistry of the adsorbent, particularly the nature of its functional groups and its surface charge at a given pH, plays a pivotal role. The adsorption of the anionic RBBR dye is highly favorable at acidic pH values. For carboxylated multi-walled carbon nanotubes (CCNTs), the optimal pH for RBBR adsorption was found to be 4.0. researchgate.net Similarly, for walnut shell biomass activated carbon, the maximum decolorization efficiency was achieved at a pH of 1.5. researchgate.netmdpi.com At low pH, the surface of these carbon-based adsorbents becomes protonated, acquiring a net positive charge. This promotes strong electrostatic attraction between the positively charged adsorbent surface and the anionic sulfonate groups of the RBBR molecule. As the pH increases above the adsorbent's pHpzc, the surface becomes negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. researchgate.net

Mechanistic Pathways: The adsorption process of RBBR onto various materials is often described by a combination of mechanistic steps, including film diffusion, intra-particle diffusion, and the final binding interaction. Kinetic studies frequently show that the process follows a pseudo-second-order model, which suggests that chemisorption is the rate-limiting step. researchgate.netresearchgate.net This implies that the interaction involves valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. Isotherm analyses, particularly the good fit of the Langmuir model for adsorbents like CCNTs and walnut shell carbon, indicate monolayer adsorption onto a homogeneous surface. researchgate.netresearchgate.net Thermodynamic parameters further elucidate the mechanism; for example, the endothermic nature of RBBR adsorption on CCNTs suggests a chemisorption process favored at higher temperatures. researchgate.net In contrast, adsorption onto orange peel was found to be exothermic.

The table below summarizes the influence of different adsorbent characteristics on the adsorption of Remazol Brilliant Blue R based on findings from various studies.

Photophysical and Photochemical Behavior of this compound

The interaction of Remazol Brilliant Blue R with light initiates a series of photophysical and photochemical processes that are fundamental to its color and its degradation under irradiation. These processes involve the absorption of photons, the formation of electronically excited states, and subsequent relaxation or reaction pathways.

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light in the visible region of the electromagnetic spectrum, the RBBR molecule is promoted from its electronic ground state (S₀) to a higher energy singlet excited state (S₁). The direct exposition of a dye molecule to high-energy UV light can create this excited state molecule (#Dy). mdpi.com This initial excitation is a transient species with a finite lifetime.

The excited molecule can relax back to the ground state through several pathways:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, emitting a photon.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, typically from the singlet state (S₁) to a lower energy triplet state (T₁). wikipedia.org This process is more probable in molecules containing heavy atoms. wikipedia.org

The specific lifetimes of the excited singlet or triplet states for RBBR are not extensively detailed in the available literature. However, the general principles of dye photochemistry suggest that these excited states are the key initiators of photochemical reactions. In the context of photocatalysis, the excited dye molecule can transfer its energy to a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). bcrec.id This energy transfer process excites an electron in the catalyst's valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). This is a crucial step in photosensitization, where the dye effectively increases the catalyst's sensitivity to visible light. The generated electron-hole pairs then initiate redox reactions, leading to the formation of highly reactive oxygen species (ROS).

Photoinduced Transformation and Reaction Pathways

The photochemical degradation of RBBR is primarily achieved through advanced oxidation processes (AOPs), often utilizing semiconductor photocatalysts under UV or visible light irradiation. The transformation pathway is driven by the action of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). researchgate.net

The general mechanism for the photocatalytic degradation of RBBR can be summarized as follows:

Excitation: The photocatalyst (e.g., TiO₂) absorbs a photon with energy equal to or greater than its bandgap, generating an electron-hole pair (e⁻/h⁺). Alternatively, the dye molecule itself absorbs light and transfers energy to the catalyst.

Generation of ROS: The photogenerated holes (h⁺) react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other ROS.

Dye Degradation: The highly electrophilic hydroxyl radicals attack the RBBR molecule. This attack is non-selective and leads to the breakdown of the complex aromatic structure of the anthraquinone (B42736) chromophore.

The degradation process involves the cleavage of the aromatic rings and other functional groups. Analysis of the UV-Vis absorption spectrum during photodegradation often shows a decrease in the main visible absorption band (indicating decolorization) along with changes in the UV region, which suggests the formation and subsequent degradation of intermediate aromatic fragments. mdpi.com While the specific chemical structures of all intermediates are complex to identify, the ultimate photoinduced transformation pathway leads to the complete mineralization of the dye into simpler, non-toxic inorganic compounds such as carbon dioxide (CO₂), water (H₂O), sulfate ions (SO₄²⁻), and nitrate (B79036) ions (NO₃⁻). researchgate.net

The efficiency of these photoinduced transformations is influenced by several factors, including the pH of the solution, the type and phase of the photocatalyst, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂). mdpi.combcrec.id For example, the degradation of RBBR using TiO₂-based catalysts was found to be most effective at an acidic pH of 5. bcrec.id

The table below presents findings from studies on the photoinduced transformation of Remazol Brilliant Blue R.

Degradation and Transformational Pathways of Remazol Brilliant Blue Rd

Biological Degradation Mechanisms of Remazol Brilliant Blue RD

Biological treatment methods are considered environmentally friendly and cost-effective for dye degradation. Various microorganisms, including fungi and bacteria, and the enzymes they produce, have demonstrated the ability to decolorize and degrade RBBR.

A range of microorganisms can effectively decolorize RBBR. Fungal species, particularly white-rot fungi, are highly efficient due to their robust extracellular enzymatic systems. mdpi.com For instance, strains like Aspergillus fumigatus (SN8c) and Aspergillus terreus (SN40b) have shown significant decolorization capabilities, achieving up to 91.3% and 84.5% removal, respectively, at a dye concentration of 40 mg/L after five days. mdpi.com The efficiency of these fungi is influenced by environmental conditions such as pH, temperature, and the presence of a carbon source like glucose. mdpi.comnih.gov Optimal decolorization for these Aspergillus species was observed at a pH range of 3–5. mdpi.com Similarly, fungi such as Trichoderma citrinoviride, Trichoderma koningiopsis, and Pestalotiopsis sp. have also been studied for their RBBR decolorization potential. nih.gov The bacterium Escherichia coli NG188, isolated from industrial wastewater, has also been optimized for RBBR degradation, achieving complete decolorization under specific conditions (40°C, pH 8, and 5% inoculum size).

The biodegradation process involves the breakdown of the complex dye molecule into simpler, less toxic compounds. Analysis using techniques like High-Performance Liquid Chromatography (HPLC) has confirmed the biodegradation of RBBR by fungi, showing the disappearance of the major dye peak and the appearance of new peaks corresponding to metabolites. mdpi.com This indicates that the decolorization is due to the enzymatic breakdown of the dye's chromophore rather than just biosorption. mdpi.comnih.gov

The primary mechanism behind microbial degradation of RBBR is the action of extracellular oxidoreductive enzymes. Laccases and peroxidases, particularly manganese peroxidase, are key enzymes produced by white-rot fungi like Pleurotus ostreatus and Trametes pubescens for this purpose. mdpi.comresearchgate.netresearchgate.net

Laccases directly oxidize the dye, leading to the breakdown of its chromophoric structure. researchgate.net For example, a crude laccase from Pleurotus ostreatus achieved up to 70% decolorization of RBBR. nih.gov Immobilizing the laccase, for instance by entrapping it in copper alginate beads, can significantly enhance its stability and reusability, maintaining high decolorization efficiency over multiple cycles. nih.gov The degradation pathway by laccase involves reactions such as reduction, hydroxylation, deamination, and oxidation, breaking the anthraquinone (B42736) structure into smaller intermediates and final products. researchgate.net Studies have identified several transformation products, confirming the metabolic pathway. nih.govresearchgate.net

Peroxidases also play a crucial role in RBBR degradation. mdpi.comresearchgate.net Another oxidoreductase, bilirubin (B190676) oxidase (BOX), has demonstrated potential for decolorizing RBBR. nih.gov By itself, BOX can decolorize 40% of the dye within 4 hours. nih.gov Its efficiency is dramatically enhanced in the presence of a mediator like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), achieving 91.5% decolorization in just 25 minutes. nih.gov The mechanism is believed to be similar to that of laccase, where the mediator facilitates electron transfer to oxidize the dye molecule. nih.gov

The kinetics of RBBR's biological degradation are influenced by several factors, including the type of microorganism or enzyme, initial dye concentration, pH, temperature, and the availability of co-substrates. mdpi.comnih.govnih.gov Generally, the rate of decolorization decreases as the initial dye concentration increases, possibly due to inhibitory effects on microbial activity or enzyme saturation. mdpi.comnih.gov

Studies on fungal decolorization often describe the process using mass transfer models, indicating that the rate-limiting step can be the external mass transfer resistance and the growth rate of the fungus. nih.gov The addition of a carbon source like glucose has been shown to significantly accelerate the decolorization process for various fungi. nih.gov For instance, adding glucose increased decolorization efficiencies by over 50% for T. koningiopsis and Pestalotiopsis sp. after 7 days. nih.gov

Mechanistic studies using UV-visible spectroscopy and LC-MS analysis have helped to elucidate the transformation pathways. nih.govresearchgate.net The disappearance of the main absorption peak of RBBR in the visible spectrum confirms decolorization. nih.gov LC-MS analysis of the treated dye solution has allowed for the identification of intermediate and final degradation products. For example, the laccase-mediated degradation of RBBR by Trametes pubescens was found to produce two intermediate compounds and two final products, leading to the proposal of a detailed metabolic pathway. nih.govresearchgate.net Importantly, these biotransformation products have been shown to have lower phytotoxicity than the original dye. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) for this compound Abatement

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade recalcitrant organic pollutants like RBBR.

Photocatalysis involves using a semiconductor catalyst, such as Titanium dioxide (TiO₂) or Zinc oxide (ZnO), which, when irradiated with UV or visible light, generates electron-hole pairs that produce hydroxyl radicals. TiO₂ is a widely studied photocatalyst for RBBR degradation. thescipub.combcrec.id However, its efficiency can be limited. For example, in one study, a dual coat of TiO₂ under UV radiation resulted in only 12.5% color reduction. thescipub.com

To enhance photocatalytic activity, TiO₂ can be doped with metals or non-metals. Doping TiO₂ with metals like Cobalt (Co), Manganese (Mn), or Cadmium (Cd) has been shown to improve the degradation of RBBR. bcrec.id For instance, Co-doped TiO₂ achieved 92.12% degradation in 30 minutes at pH 5, significantly higher than the 67.34% achieved by undoped TiO₂. bcrec.id Carbon-doped TiO₂ has also been developed to utilize visible light, achieving not only discoloration but also a 70% removal of total organic carbon. researchgate.net

More recent research has explored the use of novel nanomaterials. Titanium(IV)-doped carbon dots (TiP-CD) have been used as a catalyst in UV-based AOPs (UV/H₂O₂ and UV/S₂O₈²⁻). nih.govmdpi.comnih.gov The presence of the TiP-CD catalyst significantly increased the reaction rate, with pseudo-first-order rate constants for RBBR discoloration reaching 0.0330 min⁻¹ for the UV/H₂O₂ system and 0.0345 min⁻¹ for the UV/persulfate system. nih.govmdpi.com

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. core.ac.uk This process is considered economically viable as it does not require a UV light source. core.ac.uk The photo-Fenton process is an enhancement where UV or visible light is used to irradiate the Fenton reaction, which accelerates the generation of hydroxyl radicals and increases the degradation rate. nih.govraco.cat

Both Fenton and photo-Fenton processes have proven highly effective for degrading dyes. core.ac.ukraco.cat Studies on various reactive dyes have shown that these processes can achieve over 98% degradation. core.ac.uk The efficiency of the photo-Fenton process is generally higher than the standard Fenton process in terms of mineralization (Total Organic Carbon removal). raco.cat For example, in the degradation of Remazol Black B, the UVA light photo-Fenton process resulted in 36% TOC removal, compared to 16% for the Fenton process alone, even though both achieved nearly complete color removal. raco.cat The optimal conditions for these processes, including pH, and concentrations of H₂O₂ and Fe²⁺, are crucial for maximizing degradation efficiency. core.ac.uk Research indicates that the degradation often follows pseudo-first-order kinetics. core.ac.uk

Electrochemical Oxidation Mechanisms

Electrochemical oxidation represents a potent method for the degradation of Remazol Brilliant Blue R (RBBR). The process typically involves the generation of powerful oxidizing agents at the surface of an anode, which then attack the complex dye molecule. Studies utilizing boron-doped diamond (BDD) electrodes have demonstrated the complete discoloration and mineralization of RBBR solutions. researchgate.net

The mechanism of degradation is significantly influenced by the composition of the supporting electrolyte. In the presence of chloride ions, the primary mechanism for color removal is the action of electrogenerated active chlorine species (e.g., Cl₂, HOCl, ClO⁻). researchgate.net These species are highly effective in breaking down the chromophoric structure of the dye. The rate of discoloration has been observed to follow zero-order kinetics for dye concentrations up to 150 mg L⁻¹, indicating that the reaction rate is independent of the initial dye concentration within this range. researchgate.net

Key Factors in Electrochemical Oxidation of RBBR

ParameterInfluence on Degradation MechanismReference
Electrode Material Boron-doped diamond (BDD) electrodes are highly effective due to their high overpotential for oxygen evolution, promoting the generation of powerful oxidants. researchgate.net
Supporting Electrolyte Chloride ions lead to the formation of active chlorine species, which are the primary agents for discoloration. researchgate.net
Current Density Affects the rate of generation of oxidizing species and overall process efficiency. researchgate.net
pH Influences the type of active chlorine species present and the surface charge of the dye molecule. Acidic conditions can enhance decolorization rates. researchgate.net
Mass Transfer The overall oxidation and mineralization rates are often limited by the transport of dye molecules to the electrode surface. researchgate.net

Role of Radical Species in AOPs (e.g., Hydroxyl, Sulfate (B86663) Radicals)

Advanced Oxidation Processes (AOPs) are highly effective for degrading RBBR due to the in-situ generation of extremely reactive radical species. The most significant of these are hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which have high oxidation potentials and react non-selectively with organic compounds. researchgate.net

Hydroxyl Radicals (•OH): Hydroxyl radicals are the primary reactive species in several AOPs, such as UV/H₂O₂, UV/TiO₂, and ozonation. nih.govresearchgate.netresearchgate.net When generated, •OH radicals attack the RBBR molecule, often targeting the double bonds within its aromatic structure. nih.gov This initial attack leads to the breakdown of the anthraquinone chromophore, resulting in discoloration. nih.gov The process continues through a series of hydroxylation, deamination, and oxidation reactions, progressively breaking the molecule into smaller intermediates and, ultimately, leading to complete mineralization into CO₂, H₂O, and inorganic ions. nih.govnih.gov

Sulfate Radicals (SO₄•⁻): Sulfate radical-based AOPs, which typically use activated persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS), have also proven effective for RBBR degradation. researchgate.netresearchgate.net Sulfate radicals can be generated through thermal or UV activation. researchgate.net These radicals are considered the dominant reactive species in such systems and contribute significantly to the degradation process. mdpi.com Compared to hydroxyl radicals, sulfate radicals have a higher redox potential and a longer half-life, which can be advantageous under certain conditions. sciepub.com

The degradation of RBBR in both hydroxyl and sulfate radical-based systems generally follows pseudo-first-order kinetics. researchgate.net The efficiency of these processes is dependent on factors like pH, oxidant concentration, and the presence of catalysts. researchgate.netresearchgate.net

Role of Radical Species in Different AOPs for RBBR Degradation

AOP SystemPrimary Radical SpeciesKey Research FindingsReference
UV/H₂O₂Hydroxyl (•OH)Effective for decomposition, but RBBR shows lower degradation rates compared to azo dyes under similar conditions. Requires high H₂O₂ concentration for significant removal. researchgate.netresearchgate.net
UV/S₂O₈²⁻ (Persulfate)Sulfate (SO₄•⁻)Sulfate radicals are the dominant species. Achieves high degradation efficiency, though RBBR may require higher persulfate concentrations than some other dyes. researchgate.netmdpi.com
UV/TiO₂Hydroxyl (•OH)The photocatalytic process generates •OH radicals that initiate the degradation, leading to complete mineralization. nih.gov
Ozonation (O₃/UV/H₂O₂)Hydroxyl (•OH)Combination AOPs generate a high concentration of hydroxyl radicals, leading to very high degradation percentages (up to 99.99%). sciepub.com

Chemical Transformation Pathways of this compound

Hydrolytic Stability and Reactivity

Remazol Brilliant Blue R, as a reactive dye, contains a vinyl sulfone group that can undergo hydrolysis. The stability of the dye in aqueous solutions is significantly influenced by pH and temperature. Under specific conditions, the vinyl sulfone group (–SO₂–CH=CH₂) is converted to the less reactive β-hydroxyethylsulfone form (–SO₂–CH₂–CH₂–OH).

Studies on thermal-pressure-mediated hydrolysis have shown that acidic conditions are more favorable for enhancing the rate of hydrolysis compared to basic conditions, with optimal decomposition observed at pH 4. The rate of hydrolytic degradation increases with rising temperature and pressure. The decomposition process appears to follow first-order reaction kinetics. For example, at pH 4, the half-life of the dye was found to be 2247.5 minutes at 40°C, which decreased significantly to 339.4 minutes when the temperature was raised to 120°C. This demonstrates that under elevated thermal and pressure conditions, hydrolysis can be a notable transformation pathway for RBBR.

Effect of Temperature on RBBR Hydrolysis Half-Life at pH 4

Temperature (°C)Half-Life (minutes)Reference
402247.5
120339.4

Reductive Cleavage Mechanisms

Under anaerobic or reducing conditions, the primary pathway for the decolorization of many textile dyes is reductive cleavage. While this term is most classically associated with the breaking of the N=N double bond in azo dyes, a similar reductive transformation occurs with anthraquinone dyes like RBBR.

In the absence of oxygen, microorganisms or chemical reductants can transfer electrons to the dye molecule. This process targets the electrophilic anthraquinone chromophore, leading to its reduction and the cleavage of the conjugated system responsible for the dye's color. This results in the formation of colorless aromatic amines and other smaller intermediate compounds. Studies using sequential anaerobic-aerobic systems have shown that the majority of color removal from Remazol dyes occurs during the anaerobic phase due to these reductive reactions. The resulting aromatic amines are often recalcitrant to further degradation under anaerobic conditions but can be subsequently mineralized in an aerobic environment. Therefore, reductive cleavage of the chromophore is the key initial step in the anaerobic biodegradation pathway of RBBR.

Advanced Analytical Methodologies for Remazol Brilliant Blue Rd Detection and Quantification

Spectroscopic Techniques for Remazol Brilliant Blue RD Analysis in Complex Matrices

Spectroscopic techniques are fundamental tools for the analysis of RBBR, offering rapid and often non-destructive ways to obtain both quantitative and qualitative information. These methods rely on the interaction of electromagnetic radiation with the dye molecule to probe its concentration, structure, and chemical environment.

UV-Visible (UV-Vis) spectrophotometry is the most common and straightforward method for quantifying this compound in aqueous solutions. The technique's utility stems from the dye's strong absorption of light in the visible spectrum, which is directly related to its concentration, as described by the Beer-Lambert law. The color of the dye is due to its complex aromatic and anthraquinone (B42736) structure, which acts as a chromophore.

In practice, the concentration of RBBR is determined by measuring the absorbance at its wavelength of maximum absorbance (λmax). For RBBR, this peak is typically found in the visible range, with studies reporting λmax values around 592 nm. mdpi.com The monitoring of decolorization processes, such as photocatalytic degradation, biosorption, or electrocoagulation, heavily relies on this method. researchgate.netbcrec.idnih.gov By taking samples at different time intervals and measuring the decrease in absorbance at this wavelength, researchers can calculate the percentage of dye removal and determine the kinetics of the reaction. researchgate.netresearchgate.net Some analyses also note an absorbance peak in the ultraviolet region around 231 nm, which corresponds to the electronic transitions within the dye's aromatic ring structures. aatbio.com

Table 1: Reported UV-Vis Absorbance Maxima (λmax) for this compound

Wavelength (λmax)Spectral RegionApplicationReference
592 nmVisibleQuantification during adsorption studies mdpi.com
595 nmVisibleMeasurement of soluble products in enzyme assays nih.gov
400-800 nmVisible Range ScanDetermination of maximum wavelength for analysis researchgate.net
231 nmUltravioletGeneral spectral characterization aatbio.com

Fluorescence Spectroscopy for Mechanistic Insights and Trace Detection

Fluorescence spectroscopy, while not typically used for direct quantification of RBBR itself, serves as a powerful tool for gaining mechanistic insights during advanced oxidation processes (AOPs) involving catalysts like carbon dots (CDs). mdpi.comresearchgate.net In studies where titanium-doped carbon dots are used to catalyze the degradation of RBBR, the fluorescence properties of the catalyst provide information about the reaction environment. For example, the fluorescence emission spectra of these catalysts, with maxima around 384-394 nm, can be monitored to understand their stability and interactions during the degradation process. mdpi.com Time-resolved fluorescence can also be used to measure the fluorescence lifetime decay of the catalytic materials, offering deeper insights into the energy transfer mechanisms that lead to the generation of reactive oxygen species responsible for dye degradation. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for the structural characterization of this compound. It is used to identify the key functional groups present in the dye's complex molecular structure and to confirm its interaction with other materials, such as adsorbents or catalysts. The FTIR spectrum of pure RBBR displays a series of characteristic absorption bands corresponding to specific molecular vibrations. mdpi.comresearchgate.net

Analysis of the FTIR spectrum can confirm the presence of the dye on a sorbent material after an adsorption process by identifying the characteristic peaks of the dye on the spectrum of the loaded sorbent. mdpi.com Furthermore, during degradation studies, significant changes in the FTIR spectrum of treated samples compared to the original dye indicate the alteration of the dye's chemical structure. researchgate.net The disappearance or shifting of peaks associated with the aromatic rings or the sulfonate groups can confirm the breakdown of the molecule. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~3292 cm⁻¹O-H stretching vibrations of hydroxyl groups researchgate.net
~1600 cm⁻¹C=C, C=O, and C-N stretching vibrations researchgate.net
~1240-1255 cm⁻¹C-O stretching vibrations researchgate.net
~1054 cm⁻¹S=O stretching (sulfonate group) researchgate.net
~625 cm⁻¹C-CO-C group vibrations researchgate.net

Chromatographic Separations of this compound and its Metabolites

Chromatographic techniques are essential for separating the parent RBBR dye from its degradation products or metabolites, which is a critical step for identifying the transformation pathways. These methods offer high resolution and are often coupled with mass spectrometry for definitive identification of unknown compounds.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is a powerful technique for the separation and identification of non-volatile transformation products of this compound. nih.gov During the enzymatic degradation of RBBR by laccase, for example, HPLC has been used to track the formation of various intermediate and final products. nih.gov

By analyzing samples at different stages of the degradation process, researchers can propose a metabolic pathway. In one such study, LC-MS analysis identified several key biotransformation products based on their mass-to-charge ratio (m/z), providing direct evidence of the structural changes occurring during degradation. nih.gov

Table 3: Identified Transformation Products of this compound using LC-MS

Compound TypeMass-to-Charge Ratio (m/z)Reference
Intermediate Product304.29 nih.gov
Intermediate Product342.24 nih.gov
Final Product343.29 nih.gov
Final Product207.16 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying volatile and semi-volatile organic compounds. In the context of this compound degradation, GC-MS is used to analyze the treated dye solution to determine if any volatile byproducts have been formed. nih.govnih.gov

Interestingly, in several studies investigating the biodegradation of RBBR by white-rot fungi such as Pleurotus ostreatus and Coprinus plicatilis, GC-MS analysis of the samples after complete decolorization revealed no detectable volatile metabolites. nih.govnih.govresearchgate.net This finding suggests that under the specific biological treatment conditions used, the dye was either completely mineralized into inorganic compounds like CO₂ and H₂O, or it was transformed into non-volatile products that are not detectable by GC-MS. nih.govnih.gov

Electrochemical Sensing Platforms for this compound

Electrochemical sensors operate by converting a chemical signal, resulting from the interaction of the analyte with an electrode, into a measurable electrical signal. For a complex dye molecule like this compound, these platforms can be designed to either directly detect the dye through its electrochemical signature or indirectly through its interaction with a biological component.

Voltammetry is a category of electroanalytical methods in which information about an analyte is obtained by measuring the current as a function of applied potential. These techniques are well-suited for the characterization of redox-active molecules like RBBR.

Cyclic Voltammetry (CV): This technique is often used for the initial electrochemical characterization of a compound. It involves scanning the potential of an electrode linearly with time in a cyclic manner. The resulting voltammogram provides information on the oxidation and reduction potentials of the analyte, the stability of the redox products, and the kinetics of the electron transfer reactions. While specific CV studies on RBBR are not extensively reported in the literature, the general principle would involve observing the characteristic peaks corresponding to the electrochemical processes of the dye's anthraquinone core and other redox-active functional groups.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques than CV and are often employed for quantitative analysis. researchgate.net They involve applying a series of potential pulses, which enhances the signal-to-noise ratio by minimizing the background current. For RBBR analysis, these methods would offer lower detection limits, making them suitable for trace-level quantification in environmental samples. researchgate.net The peak current in DPV or SWV is directly proportional to the concentration of the analyte, allowing for the construction of calibration curves for quantification. researchgate.net

The selection of the working electrode material is crucial for the performance of voltammetric sensors. Glassy carbon electrodes (GCE) are commonly used due to their wide potential window and chemical inertness. researchgate.net Modification of the electrode surface with nanomaterials can further enhance the sensitivity and selectivity of the detection.

Table 1: Comparison of Voltammetric Techniques for Analyte Detection

TechniquePrinciplePrimary ApplicationAdvantages
Cyclic Voltammetry (CV) The potential is swept linearly between two set points, and the resulting current is measured.Qualitative characterization of redox behavior.Provides information on reaction mechanisms and kinetics.
Differential Pulse Voltammetry (DPV) Potential pulses of constant amplitude are superimposed on a linear potential ramp.Quantitative analysis at low concentrations.High sensitivity and good resolution.
Square Wave Voltammetry (SWV) A square wave is superimposed on a staircase potential waveform.Rapid quantitative analysis.Fast scan rates and high sensitivity.

Biosensors are analytical devices that combine a biological component with a physicochemical detector. nih.gov For the detection of RBBR, biosensors can be developed based on enzymes that catalyze the degradation or transformation of the dye. The enzymes laccase and various peroxidases have been shown to be effective in the decolorization of RBBR, making them excellent candidates for use as the biological recognition element in a biosensor. mdpi.comnih.gov

The general principle of an enzyme-based biosensor for RBBR would involve the immobilization of the enzyme on an electrode surface. When the biosensor is exposed to a sample containing RBBR, the enzyme catalyzes the oxidation or reduction of the dye. This enzymatic reaction can be monitored electrochemically in several ways:

Monitoring the consumption of a co-substrate: For example, laccase uses molecular oxygen as a co-substrate. A decrease in the local oxygen concentration, measured by an oxygen electrode, would be proportional to the RBBR concentration.

Detecting the product of the enzymatic reaction: If the enzymatic degradation of RBBR produces an electroactive product, this product can be detected at the electrode surface.

Measuring the direct electron transfer (DET): In some cases, it is possible to achieve direct electrical communication between the enzyme's active site and the electrode surface. The current generated from this direct electron transfer during the enzymatic reaction would be a measure of the RBBR concentration.

Laccase-Based Biosensors: Laccases are multi-copper oxidases that can oxidize a wide range of aromatic compounds, including dyes like RBBR. uni-plovdiv.bgresearchgate.net A laccase-based biosensor for RBBR would capitalize on the enzyme's ability to decolorize the dye through oxidation. nih.gov The immobilization of laccase onto various electrode materials, often enhanced with nanomaterials to improve stability and electron transfer, is a key step in the development of such a biosensor. mdpi.com

Peroxidase-Based Biosensors: Peroxidases are another class of enzymes that can be utilized for RBBR detection. mdpi.com These enzymes typically require hydrogen peroxide (H₂O₂) as a co-substrate to oxidize the target analyte. nih.gov A peroxidase-based biosensor for RBBR could be designed to measure the consumption of H₂O₂ or the formation of an electroactive product during the enzymatic degradation of the dye.

Enzyme Inhibition-Based Biosensors: An alternative approach is the development of biosensors based on the inhibition of enzymatic activity by RBBR. mdpi.com In this case, the presence of RBBR would lead to a decrease in the enzyme's catalytic activity, which can be measured electrochemically. The degree of inhibition would be proportional to the concentration of RBBR in the sample.

Table 2: Key Components and Principles of Enzymatic Biosensors for RBBR Detection

ComponentDescriptionRole in RBBR Detection
Bioreceptor Enzyme (e.g., Laccase, Peroxidase)Catalyzes the degradation or transformation of RBBR.
Transducer Electrode (e.g., GCE, Screen-Printed Electrode)Converts the biochemical signal into a measurable electrical signal (e.g., current, potential).
Signal Change in current, potential, or impedanceProportional to the concentration of RBBR or the extent of enzymatic activity.

The development of these advanced analytical methodologies holds significant promise for the rapid, sensitive, and cost-effective monitoring of this compound in various applications.

This compound in Enzyme Activity Assays and Biosensor Development

The vibrant blue color and ability to covalently bind to polymers make RBBR an ideal chromogenic label for developing assays to detect and quantify enzymatic activity.

RBBR is widely used to create chromogenic substrates for various hydrolytic enzymes. The principle of these assays involves covalently linking RBBR to a large polymeric substrate. biosynth.comnih.gov In this state, the substrate is typically insoluble or can be precipitated. When the specific enzyme cleaves the polymer, smaller, soluble dye-labeled fragments are released into the solution. nih.govnih.gov The concentration of these released fragments, which is directly proportional to the enzyme's activity, can be quantified by measuring the absorbance of the supernatant at a specific wavelength, typically around 590-595 nm. nih.govsigmaaldrich.comresearchgate.net

This method offers a sensitive and convenient alternative to traditional assays that measure reducing sugars or changes in turbidity. nih.govlsu.edu It is particularly advantageous for analyzing a large number of samples and can be used to measure enzyme activity in complex mixtures, such as crude cell extracts. nih.gov

Key examples of RBBR-based enzyme assays include:

Xylanase Activity: Remazol Brilliant Blue R-D-xylan (RBB-Xylan) is a commercially available substrate used for the specific and rapid assay of endo-1,4-β-xylanases. biosynth.comnih.govsigmaaldrich.com The enzyme cleaves the xylan (B1165943) backbone, releasing soluble blue fragments. biosynth.com

Lysozyme and Peptidoglycan Hydrolase Activity: RBBR can be used to dye bacterial cells (e.g., Micrococcus lysodeikticus) or purified peptidoglycan. nih.govlsu.edu The activity of lysozymes or other bacteriolytic enzymes like lysostaphin (B13392391) is determined by measuring the release of soluble blue products from the hydrolysis of the bacterial cell wall. nih.govlsu.edu

Glucanase Activity: Similar to xylanase assays, substrates like hydroxyethylcellulose can be coupled to reactive dyes to measure the activity of endo-1,4-β-glucanases. nih.gov

EnzymeRBBR-Labeled SubstratePrinciple of DetectionDetection WavelengthReference
Endo-1,4-β-xylanase4-O-Methyl-D-glucurono-D-xylan (Beechwood Xylan)Release of soluble dyed fragments after enzymatic cleavage.590 nm nih.govsigmaaldrich.com
LysostaphinStaphylococcal cells or peptidoglycanRelease of soluble hydrolytic products from the cell wall.595 nm nih.gov
LysozymeMicrococcus lysodeikticus cellsRelease of soluble blue products upon cell wall hydrolysis.Not Specified lsu.edu

The chromogenic properties of RBBR-labeled substrates form the basis for simple optical biosensors. The dye-release mechanism, which translates enzymatic activity into a measurable colorimetric signal, is a fundamental component of biosensor design. While complex electronic or fiber-optic biosensors incorporating RBBR are not extensively detailed in the provided research, the underlying principle remains relevant. The ability to label specific substrates with RBBR allows for the tailored development of dye-release assays that can serve as detectors for enzymatic activity of interest. semanticscholar.org This tailored approach is foundational for creating specific and sensitive biosensing systems.

This compound as a Probe in Material Science Research

RBBR serves as a critical model compound in materials science for evaluating the performance and characteristics of novel materials, particularly in the context of filtration and adsorption.

RBBR is employed as a model dye molecule to assess the efficacy of new membrane filtration systems designed for wastewater treatment. Its molecular size, charge, and high visibility in solution make it an excellent probe for determining the rejection and removal capabilities of various membranes.

For instance, research on mixed matrix membranes has utilized RBBR to test performance. In one study, membranes fabricated from eggshells combined with silica (B1680970) (SiO₂) and bound with polyethersulfone (PES) were evaluated for their ability to remove RBBR from water. utm.myresearchgate.net The results demonstrated that a membrane with a 4:1 ratio of eggshell to silica achieved a removal efficiency of 81.39% for a 50 ppm RBBR solution, highlighting the potential of these composite materials in dye filtration. utm.myresearchgate.net The study of such interactions is crucial for developing more efficient and cost-effective membrane separation technologies.

Membrane TypeCompositionTarget PollutantKey FindingReference
Mixed Matrix Ceramic MembraneEggshell and Silica (4:1 ratio) with Polyethersulfone (PES) binderRemazol Brilliant Blue R (50 ppm)Achieved 81.39% dye removal efficiency through filtration. utm.myresearchgate.net
Mixed Matrix Ceramic MembraneEggshell and Silica (1:1 ratio) with Polyethersulfone (PES) binderRemazol Brilliant Blue R (50 ppm)Achieved 76.17% dye removal efficiency through filtration. utm.myresearchgate.net
Flat Sheet MembraneEggshell, Silica, PESRemazol Brilliant Blue RAdsorption capacity of 1.616 mg/g with 80.80% adsorption. utm.myresearchgate.net

RBBR is extensively used as a representative anthraquinone dye to investigate the adsorption capacity of a wide array of novel, low-cost adsorbent materials. mdpi.comscielo.br These studies are fundamental for developing sustainable technologies for treating textile industry effluents. Researchers evaluate various parameters, including the effect of pH, adsorbent dosage, contact time, and temperature on dye removal efficiency. mdpi.comnih.gov

A diverse range of materials has been tested for their ability to adsorb RBBR:

Agricultural Waste: Materials such as walnut shells, orange peels, and watermelon rinds have been converted into activated carbon or used directly as biosorbents. mdpi.comscielo.brresearchgate.net HNO₃-treated walnut shell activated carbon, for example, showed a maximum monolayer adsorption capacity (q_max) of 54.38 mg/g. mdpi.comnih.gov

Industrial Byproducts: Red mud, a waste product from the aluminum industry, has been treated with sulfuric acid and used as an adsorbent, showing an adsorption capacity of 27.8 mg/g at 40 °C. researchgate.net

Biomass: Microbial and algal biomass, such as that from Yarrowia lipolytica and Gelidium corneum, have been investigated as effective biosorbents. nih.govnih.gov

Engineered Carbons: A cellulose-based activated carbon synthesized via hydrothermal carbonization demonstrated a very high maximum adsorption capacity of 653.19 mg/g. nih.gov

These studies often employ isotherm models like the Langmuir and Freundlich models to describe the adsorption equilibrium and kinetic models, such as the pseudo-second-order model, to understand the rate of adsorption. nih.govnih.govresearchgate.net

Adsorbent MaterialTypeMaximum Adsorption Capacity (q_max)Optimal ConditionsReference
Cellulose-based Activated Carbon (CAC)Engineered Carbon653.19 mg/gNot specified nih.gov
HNO₃-treated Juglans nigra (Walnut) Shell CarbonAgricultural Waste54.38 mg/gpH 1.5, 7 g/L dosage mdpi.comnih.gov
H₂SO₄-treated Red MudIndustrial Byproduct27.8 mg/g (at 40°C)pH 2.0 - 6.0 researchgate.net
Orange Peel Adsorbent (OPA)Agricultural Waste11.62 mg/g (at 20°C)Equilibrium at 15 hours scielo.br
Yarrowia lipolytica BiomassMicrobial BiomassFollows Langmuir isothermpH 2-3 nih.gov

This compound in Environmental Remediation Research (Excluding Ecotoxicity Studies)

Beyond physical adsorption, research into the remediation of RBBR focuses on various degradation and decolorization techniques, including biological and chemical processes. RBBR's complex aromatic structure makes it resistant to degradation, positioning it as a benchmark compound for evaluating the effectiveness of novel remediation technologies. mdpi.com

Mycoremediation (Fungal Degradation): White-rot fungi are highly efficient in degrading RBBR due to their production of extracellular ligninolytic enzymes, primarily laccases and peroxidases. mdpi.comresearchgate.net Strains of Pleurotus ostreatus, Coriolus versicolor, and Marasmius cladophyllus have demonstrated significant decolorization capabilities. mdpi.comresearchgate.netresearchgate.net For example, under optimal conditions (pH 4.0, 30°C), enzymatic extracts from C. versicolor achieved 80.42% decolorization of RBBR. researchgate.net A crude laccase preparation from P. ostreatus was able to achieve up to 70% decolorization and was successfully immobilized in alginate beads for use in fixed-bed bioreactors. nih.gov

Bacterial Degradation: Certain bacterial strains have also been identified for their ability to break down RBBR. A study using Escherichia coli NG188 reported complete decolorization under optimized conditions, which were determined using statistical methods like the Plackett-Burman design and Response Surface Methodology (RSM).

Phytoremediation: Aquatic plants offer a green and cost-effective method for dye remediation. A study investigating several aquatic plants found that Pistia sp. was the most effective, achieving a 93.4% decolorization efficiency of RBBR under favorable conditions (pH 7, 10 mg/L initial concentration). ikm.org.my The mechanism involves both biosorption and biodegradation by the plant. ikm.org.my

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that rely on the generation of highly reactive radicals to break down recalcitrant organic pollutants like RBBR. UV-based AOPs, such as UV/H₂O₂ and UV/S₂O₈²⁻, have been studied for RBBR degradation. mdpi.com The efficiency of these processes can be significantly enhanced by using catalysts, such as titanium(IV)-doped carbon dots. researchgate.netmdpi.com Other research has focused on photocatalysis using zinc-based nanomaterials, which generate reactive oxygen species under light excitation to degrade the dye. researchgate.net


Specialized Applications of this compound in Non-Clinical Research

This compound (RBBR), an anthraquinone dye, serves as a critical model compound in various non-clinical research domains, particularly in environmental science. Its complex and stable aromatic structure makes it resistant to degradation, positioning it as a benchmark for evaluating the efficacy of wastewater treatment technologies.

Specialized Applications of Remazol Brilliant Blue Rd in Non Clinical Research Domains

Advanced Oxidation Processes (AOPs) are a key focus in wastewater treatment research, designed to mineralize recalcitrant organic pollutants like RBBR through the generation of highly reactive hydroxyl radicals. Studies have systematically optimized these processes to enhance the degradation efficiency of RBBR.

Research into UV-based AOPs has shown that while RBBR has lower degradation and discoloration rates compared to azo dyes, the inclusion of catalysts significantly improves performance. For instance, the use of a titanium(IV)-doped carbon dot (TiP-CD) catalyst in UV/H₂O₂ and UV/S₂O₈²⁻ systems markedly increased the reaction rate. mdpi.comresearchgate.net Specifically, the pseudo-first-order rate constants for RBBR discoloration were determined to be 0.0330 min⁻¹ for the UV/3.0 mM H₂O₂/TIP-CD system and 0.0345 min⁻¹ for the UV/1.02 mM S₂O₈²⁻/TIP-CD system. mdpi.comresearchgate.net Without a catalyst, achieving significant degradation of RBBR required substantially higher concentrations of oxidizing agents. For example, a 96% decomposition of RBBR in a UV/H₂O₂ system necessitated a 100-fold higher concentration of H₂O₂ than what was needed for nearly complete discoloration of azo dyes. mdpi.com Similarly, in the UV/persulfate AOP, an 80-times-higher persulfate concentration was required to achieve 90% degradation of RBBR compared to azo dyes. mdpi.com

Another study evaluated various AOPs and found significant differences in their effectiveness for RBBR decolorization. thescipub.com The UV+H₂O₂ combination proved to be the most effective, achieving 99.9% color reduction. thescipub.com In contrast, treatments using UV only, TiO₂ only, H₂O₂ only, and UV+TiO₂ resulted in color reductions of 7.6%, 2.3%, 4.1%, and 12.5%, respectively. thescipub.com This highlights the synergistic effect of combining UV radiation with a strong oxidizing agent. Further investigation into the H₂O₂/UV system demonstrated that over 93% color removal could be achieved with a residence time of 56 minutes, reaching 100% decolorization in 65 minutes with an H₂O₂ concentration of 12.50 mL L⁻¹.

The Fenton process, another prominent AOP, has also been compared for its efficacy in degrading RBBR. One comparative study found that the Fe(0)/air process was more efficient than Fenton oxidation for both decolorization and Chemical Oxygen Demand (COD) removal. researchgate.net The Fe(0)/air process resulted in rapid decolorization within 5 minutes and achieved 98% COD removal, significantly outperforming the Fenton process and demonstrating lower toxicity in the treated solution. researchgate.net

Table 1: Efficacy of Various Advanced Oxidation Processes on Remazol Brilliant Blue RD Decolorization

Treatment Method Catalyst/Reagent Decolorization Efficiency (%) Key Findings
UV/H₂O₂ 30 mM H₂O₂ ~96% Required 100x more H₂O₂ than for azo dyes. mdpi.com
UV/Persulfate 8 mM S₂O₈²⁻ ~90% Required 80x more persulfate than for azo dyes. mdpi.com
UV/H₂O₂ with Catalyst TiP-CD N/A (Rate constant: 0.0330 min⁻¹) Catalyst increased discoloration rate by up to 263%. mdpi.com
UV/Persulfate with Catalyst TiP-CD N/A (Rate constant: 0.0345 min⁻¹) Catalyst significantly increased the reaction rate. mdpi.comresearchgate.net
UV + H₂O₂ H₂O₂ 99.9% Most effective combination in the study. thescipub.com
UV + TiO₂ TiO₂ 12.5% Modest improvement over UV alone. thescipub.com
UV Only None 7.6% Limited effectiveness. thescipub.com
Fe(0)/air Process Fe(0) Rapid (within 5 min) Significantly higher COD removal (98%) and lower toxicity compared to Fenton oxidation. researchgate.net

Bioremediation offers an environmentally friendly alternative for treating dye-contaminated wastewater. Research has focused on identifying and optimizing the use of various fungi and bacteria capable of decolorizing and degrading RBBR, primarily through enzymatic actions.

Fungal strains, particularly white-rot fungi, have demonstrated high efficiency in RBBR decolorization. Strains of Aspergillus fumigatus (SN8c) and Aspergillus terreus (SN40b) isolated from aquatic environments showed significant potential. At an initial dye concentration of 40 mg/L, A. fumigatus achieved 91.3% decolorization, while A. terreus achieved 84.5% after five days of incubation. researchgate.netmdpi.com The efficiency of these strains was highly dependent on environmental conditions. Optimal decolorization (up to 99%) was observed at a pH between 3 and 5. researchgate.netmdpi.com The presence of a carbon source like glucose was also crucial; maximum decolorization of 93% (A. fumigatus) and 90.9% (A. terreus) was achieved with 1 g/L of glucose. mdpi.comnih.gov Another study identified an Aspergillus flavus strain that achieved 99% decolorization within 72 hours when mannitol (B672) and specific nitrogen sources (NH₄NO₃ or NH₄Cl) were used. scialert.netbohrium.com The white-rot fungus Pleurotus ostreatus has also been extensively studied, showing a 98.5% decolorization in culture broth, primarily attributed to enzymatic degradation by laccase and dye-decolorizing peroxidase. mdpi.comnih.gov

Bacterial degradation of RBBR has also been effectively demonstrated. An isolated strain of Staphylococcus sp. (K2204) was able to completely biodegrade 100 mg/L of RBBR within 12 hours at 37°C under static conditions, facilitated by extracellular laccase and peroxidases. nih.govtandfonline.comtandfonline.comresearchgate.net Research on Escherichia coli (NG188) identified optimal degradation conditions at 40°C and pH 8 with a 5% inoculum size. ekb.egscinito.ai Statistical optimization revealed that glucose and dye concentration were the most significant factors influencing the degradation process by E. coli. ekb.eg

Table 2: Bioremediation of this compound by Fungal Strains

Fungal Strain Optimal Conditions Decolorization Efficiency (%) Incubation Time Key Findings
Aspergillus fumigatus (SN8c) 40 mg/L dye, 1 g/L glucose, pH 3-5 91.3% - 99% 5 days Efficiency is highly pH and nutrient-dependent. researchgate.netmdpi.com
Aspergillus terreus (SN40b) 40 mg/L dye, 1 g/L glucose, pH 3-5 84.5% - 99% 5 days Similar high performance under acidic conditions. researchgate.netmdpi.com
Aspergillus flavus Mannitol, NH₄NO₃ or NH₄Cl 99% 72 hours Specific carbon and nitrogen sources optimize decolorization. scialert.netbohrium.com
Aspergillus sp. 100 ppm initial dye 80.21% 24 hours Demonstrated rapid decolorization capability. unsoed.ac.id
Pleurotus ostreatus N/A 98.5% N/A Decolorization is primarily due to enzymatic action. mdpi.comnih.gov
Trametes hirsuta D7 Guaiacol as inducer 65% 72 hours Laccase enzyme played a major role in degradation.
KRUS-G (white rot fungus) pH 4 89% 6 days Showed higher efficiency than Phanerochaete chrysosporium. researchgate.net

Table 3: Bioremediation of this compound by Bacterial Strains

Bacterial Strain Optimal Conditions Decolorization Efficiency (%) Incubation Time Key Findings
Staphylococcus sp. K2204 100 mg/L dye, 37°C, pH 7.0, static 100% 12 hours Complete degradation facilitated by extracellular enzymes. nih.govtandfonline.comtandfonline.comresearchgate.net
Escherichia coli NG188 40°C, pH 8, 5% inoculum size Complete N/A Glucose and dye concentration are significant factors. ekb.egscinito.ai

Theoretical and Computational Investigations of Remazol Brilliant Blue Rd

Quantum Chemical Calculations and Molecular Modeling of Remazol Brilliant Blue RD

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of dye molecules. These calculations can predict a range of molecular attributes that govern the color, reactivity, and stability of this compound.

The electronic structure of this compound, an anthraquinone (B42736) dye, is central to its characteristic color and reactivity. The molecule possesses a large π-conjugated system spanning the anthraquinone core. DFT calculations can be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the wavelength of maximum absorption (λmax) in the visible spectrum. For anthraquinone dyes, the HOMO is often localized on the electron-donating groups and parts of the anthraquinone ring, while the LUMO is typically centered on the electron-accepting quinone moiety. nih.gov

Reactivity descriptors, which can be calculated from the electronic structure, help in predicting how and where the dye molecule will react. These descriptors provide a quantitative measure of the propensity of different atomic sites within the molecule to engage in chemical reactions.

Reactivity DescriptorDefinitionRelevance to this compound
Electron Density The probability of finding an electron at a particular point in space.Regions of high electron density, such as the oxygen atoms of the sulfonate and sulfone groups, are susceptible to electrophilic attack.
Electrostatic Potential (ESP) The work done in moving a unit positive charge from infinity to a particular point in the vicinity of the molecule.Negative ESP regions (typically around electronegative atoms like oxygen and nitrogen) indicate sites for electrophilic attack, while positive ESP regions are prone to nucleophilic attack.
Fukui Functions Describe the change in electron density at a given point in the molecule when the total number of electrons is changed.These functions can identify the most electrophilic and nucleophilic sites within the RBBR molecule, which is crucial for understanding its reaction with the hydroxyl groups of cellulose (B213188) fibers.
Global Hardness and Softness Measures of the resistance of a molecule to change its electron distribution.These global reactivity indices provide an overall picture of the dye's reactivity and stability.

This table is generated based on general principles of quantum chemical calculations applied to dye molecules.

By analyzing these descriptors, it is possible to predict that the vinyl sulfone group, upon activation to its vinyl form under alkaline conditions, becomes a primary site for nucleophilic attack by the hydroxyl groups of cellulosic fibers, leading to the formation of a covalent bond.

Simulations can also provide insights into the nature of the electronic transitions. For many anthraquinone dyes, the main absorption band in the visible region is attributed to a π → π* intramolecular charge transfer (ICT) transition. nih.gov This transition involves the movement of electron density from the electron-donating amino group and the substituted aniline (B41778) ring to the electron-accepting anthraquinone core. nih.gov

Vibronic coupling, which is the interaction between electronic and vibrational transitions, can also be modeled to provide a more detailed simulation of the spectral band shape. acs.org Such simulations can help in understanding the fine structure observed in experimental spectra.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the movement of atoms and molecules over time. This is particularly useful for understanding the interactions of this compound with substrates like cellulose in an aqueous environment.

MD simulations can model the process of this compound approaching and binding to a cellulose fiber. These simulations can reveal the key intermolecular forces that govern the initial adsorption of the dye onto the fiber surface before the covalent bond formation. These forces include:

Hydrogen Bonds: The numerous hydroxyl groups on the cellulose surface can form hydrogen bonds with the sulfonate, sulfone, and amino groups of the RBBR molecule.

Electrostatic Interactions: The negatively charged sulfonate groups on the dye can interact with any localized positive charges on the substrate.

By calculating the binding free energy between the dye and the substrate, MD simulations can provide a quantitative measure of the affinity of the dye for the fiber. These calculations can help in understanding how factors like temperature, pH, and salt concentration influence the dyeing process.

The conformation of the this compound molecule can change depending on its environment. In an aqueous solution, the molecule will adopt a conformation that minimizes its energy, influenced by interactions with water molecules. MD simulations can explore the conformational landscape of RBBR in water, identifying the most stable conformations.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs (Focus on mechanistic insights, not toxicity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. In the context of this compound, QSAR can be used to understand the mechanistic aspects of dye-fiber interactions by analyzing a series of structurally similar anthraquinone dyes.

A QSAR model for dye-fiber affinity would typically use a set of molecular descriptors as independent variables and a measure of dyeing performance (e.g., fixation efficiency or binding affinity) as the dependent variable. The molecular descriptors can be categorized as follows:

Descriptor CategoryExamplesRelevance to Dye-Fiber Interaction Mechanism
Electronic Descriptors Dipole moment, HOMO/LUMO energies, partial atomic charges.These descriptors relate to the electrostatic and covalent bonding potential of the dye molecule with the fiber. For instance, a higher negative charge on the reactive group's leaving group could correlate with a faster reaction rate. frontiersin.org
Steric/Topological Descriptors Molecular weight, molecular volume, surface area, shape indices.These descriptors account for the size and shape of the dye molecule, which influence its ability to approach and fit into the pores of the cellulose fiber. A more planar molecule might have better affinity due to increased van der Waals contact.
Hydrophobicity Descriptors LogP (octanol-water partition coefficient).This descriptor is important for understanding the partitioning of the dye from the aqueous phase to the more hydrophobic fiber surface.

This table is generated based on the principles of QSAR as applied to dye-fiber interactions.

By developing a statistically significant QSAR model, it is possible to identify the key molecular features that drive the dyeing process. For example, a QSAR study on a series of anthraquinone dyes might reveal that the planarity of the molecule and the electronic properties of the reactive group are the most important factors for achieving high fixation on cellulose. nih.govresearchgate.net Such insights are valuable for the rational design of new reactive dyes with improved performance. researchgate.net A study on the removal of various dyes by coagulation found that parameters like solvent accessible area (SAA), the charge on carbon atoms, and the maximum electrostatic potential were key in explaining the interaction mechanism. frontiersin.org Similar principles can be applied to understand the affinity of reactive dyes for fibers.

Q & A

Q. How can Remazol Brilliant Blue RD (RBB RD) be utilized in enzymatic activity assays, and what methodological considerations are critical for reproducibility?

RBB RD is covalently linked to insoluble starch (e.g., Starch Azure) to serve as a chromogenic substrate for α-amylase activity assays. Hydrolysis of the starch-RBB RD complex releases soluble blue fragments, measurable at 595 nm . Key considerations include:

  • Substrate preparation : Ensure covalent binding efficiency between RBB RD and starch to avoid background noise.
  • pH and temperature control : Enzymatic activity is sensitive to these parameters; validate using buffer systems (e.g., phosphate buffer, pH 6.9) .
  • Standardization : No universal protocol exists for α-amylase assays; include internal controls (e.g., known enzyme concentrations) to normalize results .

Q. What experimental parameters govern the adsorption efficiency of RBB RD onto polyamide fibers, and how are these optimized?

Adsorption studies require systematic variation of:

  • pH : RBB RD’s sulfonate groups interact electrostatically with polyamide’s amine groups; optimal adsorption occurs at pH 4–6 .
  • Temperature : Thermodynamic studies show endothermic adsorption (ΔH > 0), favoring higher temperatures (e.g., 40–60°C) .
  • Dye concentration : Use Langmuir isotherm models to determine maximum monolayer adsorption (e.g., ~50 mmol/kg for polyamide) . Validate kinetics with pseudo-first-order models for RBB RD and pseudo-second-order models for co-adsorbed agents like chlorhexidine .

Advanced Research Questions

Q. How do conflicting data on RBB RD degradation efficiencies arise across studies, and what methodologies resolve these discrepancies?

Degradation efficiency varies with oxidant systems and reaction conditions. For example:

  • Plasma electrolysis (98.5% degradation in 30 min) relies on hydroxyl radical (•OH) generation, enhanced by Fe²⁺ (40 ppm) and NaCl (0.03 M) as catalysts .
  • Microwave-assisted Fenton achieves 95.26% decolorization under optimized Fe²⁺ (0.10 mmol/L) and H₂O₂ (1.74 mL/L) concentrations . Discrepancies arise from differences in:
  • Radical quenching : Organic solvents or scavengers in wastewater reduce •OH availability.
  • Dye concentration : Higher concentrations (>100 mg/L) saturate reactive sites, lowering efficiency . Resolve conflicts by standardizing test conditions (e.g., fixed initial dye concentration, controlled ionic strength) and reporting radical yields via probe compounds (e.g., terephthalic acid for •OH quantification) .

Q. What mechanisms explain the role of electron mediators (e.g., ABTS) in enhancing enzymatic decolorization of RBB RD, and how are these validated?

Laccase or manganese peroxidase enzymes require mediators like ABTS to oxidize recalcitrant dyes. ABTS acts as an electron shuttle, generating stable radicals that attack RBB RD’s azo bonds . Key steps:

  • Mediator concentration : Optimize ABTS (0.1–1.0 mM) to balance efficacy and cost. Excess ABTS may inhibit enzymes .
  • pH and temperature : Laccase-mediated systems work best at pH 5–8.5 and 40°C . Validate mechanisms via:
  • UV-Vis spectroscopy : Track peak shifts (e.g., 592 nm for RBB RD) to confirm breakdown of chromophores .
  • LC-MS : Identify degradation intermediates (e.g., sulfophenyl amines) to map pathways .

Q. How can response surface methodology (RSM) optimize multi-variable systems for RBB RD degradation, and what are common pitfalls?

RSM designs (e.g., Box-Behnken) model interactions between variables like Fe²⁺, H₂O₂, and pH. For microwave-Fenton systems:

  • Factor screening : Prioritize variables via Plackett-Burman design before RSM .
  • Validation : Confirm predicted optimal conditions (e.g., 222 W microwave power, 6 min irradiation) with triplicate experiments . Pitfalls include:
  • Overfitting : Avoid excessive factors; use ANOVA to prune insignificant terms (p > 0.05).
  • Non-linear kinetics : Account for time-dependent radical decay in model equations .

Methodological Guidance for Data Analysis

  • Contradiction resolution : Compare adsorption isotherms (Langmuir vs. Freundlich) to distinguish monolayer vs. multilayer adsorption in fiber-dye systems .
  • Error minimization : In enzymatic assays, pre-incubate RBB RD-starch substrates to eliminate batch-to-batch variability .
  • Cross-study comparisons : Normalize degradation rates to •OH yield (µM/min) rather than time alone to enable direct method comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.